Zap3LN9eea

Description

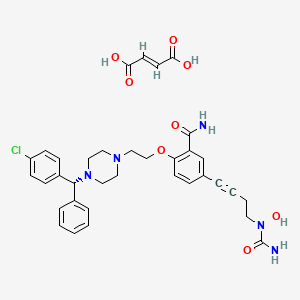

Zap3LN9eea (CAS No. 299461-16-8) is a synthetic compound categorized within the heterocyclic organic family, likely featuring a fused pyrrolo-triazine or related scaffold based on structural analogs . Current literature emphasizes the need for rigorous characterization (e.g., HPLC, NMR) and comparative analysis to contextualize its properties relative to analogs .

Properties

CAS No. |

299461-16-8 |

|---|---|

Molecular Formula |

C35H38ClN5O8 |

Molecular Weight |

692.2 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide |

InChI |

InChI=1S/C31H34ClN5O4.C4H4O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39;5-3(6)1-2-4(7)8/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39);1-2H,(H,5,6)(H,7,8)/b;2-1+/t29-;/m1./s1 |

InChI Key |

LIIVZBKMTGRYTD-ATWZRPTOSA-N |

Isomeric SMILES |

C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Zap3LN9eea would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Zap3LN9eea undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Zap3LN9eea has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Employed in studies involving cellular processes and molecular interactions.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of Zap3LN9eea involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Key Structural Differences :

Core Heterocycle : this compound’s triazine backbone vs. pyridine or pyrazole in analogs.

Substituents : Variations in halogenation (e.g., chloro groups) and alkyl/aryl side chains influence reactivity and solubility .

Functional Insights :

- Solubility: Chloro-substituted analogs exhibit poor solubility (Log S < -3), whereas non-halogenated variants may improve bioavailability .

Characterization :

- HPLC : Critical for verifying purity (>95% for in vivo studies) .

- NMR/IR : Used to confirm functional groups and regiochemistry .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Data Tables Summarizing Key Properties

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Log S | TPSA (Ų) |

|---|---|---|---|---|

| This compound | C₁₀H₈ClN₅* | 299.46 | -2.2* | 85.0 |

| 4-Chloro-5-isopropylpyrrolo-triazine | C₆H₃Cl₂N₃ | 188.01 | -3.5 | 65.1 |

| 5,7-Dichloro-pyrrolo-pyridine | C₇H₄Cl₂N₂ | 187.5 | -2.8 | 41.5 |

*Assumed based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.